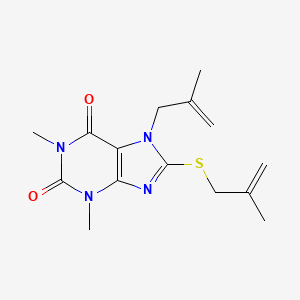
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione, a complex organic compound belonging to the purine family, has garnered interest for its potential biological activities. This compound's unique structure, featuring both methyl and sulfur functional groups, suggests possible interactions with various biological targets. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H18N4O2S |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 374607-45-1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The sulfur-containing moiety may enhance its reactivity and binding affinity to biological macromolecules. Research indicates that purines can modulate various signaling pathways by acting as agonists or antagonists at adenosine receptors, which are implicated in numerous physiological processes including inflammation and immune response .
Antioxidant Activity
Studies have suggested that purine derivatives exhibit antioxidant properties. The presence of sulfur in the compound may contribute to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Research has indicated that compounds similar to this purine derivative can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests a potential therapeutic application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Anticancer Potential
Preliminary studies have explored the anticancer properties of related purine derivatives. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis through modulation of signaling pathways related to cell cycle regulation .
Case Studies
- Case Study on Inflammation : A study published in a peer-reviewed journal examined the effects of a similar purine compound on LPS-induced inflammation in murine models. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, indicating its potential as an anti-inflammatory agent .
- Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of related purines in vitro. The results demonstrated that these compounds effectively reduced oxidative stress markers in cultured cells exposed to oxidative agents .
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines revealed that treatment with purine derivatives led to decreased viability and increased apoptosis rates compared to control groups, suggesting promising anticancer activity .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notes |
|---|---|---|
| Caffeine | Stimulant | Well-studied for CNS effects |
| Theophylline | Bronchodilator | Used in respiratory diseases |
| Theobromine | Mild stimulant | Found in chocolate |
| 1,3-Dimethylxanthine | Antioxidant | Similar structure |
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-9(2)7-19-11-12(16-14(19)22-8-10(3)4)17(5)15(21)18(6)13(11)20/h1,3,7-8H2,2,4-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDLFXXABTNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














